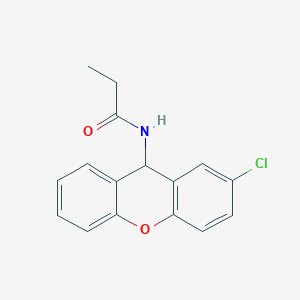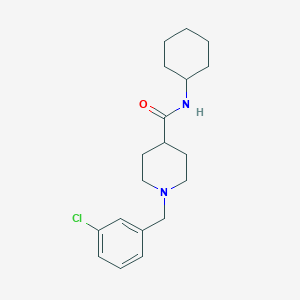
4'-methyl-2,2'-di-4-morpholinyl-4,5'-bipyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-methyl-2,2'-di-4-morpholinyl-4,5'-bipyrimidine, commonly known as MDMB, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. MDMB belongs to the class of indole-derived cannabinoids and is structurally similar to the well-known drug, THC.
作用機序
MDMB acts on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of THC. When MDMB binds to these receptors, it activates the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric and relaxing effects of the drug. MDMB also has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of THC.
Biochemical and Physiological Effects
MDMB has been shown to have a range of biochemical and physiological effects on the human body. Studies have shown that MDMB can cause a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate. MDMB has also been shown to cause changes in the levels of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric and relaxing effects of the drug.
実験室実験の利点と制限
MDMB has several advantages for laboratory experiments, including its relatively simple synthesis method and its ability to bind to the CB1 and CB2 receptors in the brain. However, MDMB also has several limitations, including its potential for abuse and its lack of specificity for the CB1 receptor.
将来の方向性
There are several future directions for research on MDMB, including the development of more specific synthetic cannabinoids that target only the CB1 receptor. There is also a need for further research on the long-term effects of synthetic cannabinoids on the human body, as well as their potential for abuse and addiction. Additionally, research is needed to develop new therapeutic uses for synthetic cannabinoids, such as the treatment of chronic pain and anxiety disorders.
Conclusion
In conclusion, MDMB is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. MDMB has been used in scientific research to study the effects of synthetic cannabinoids on the human body. MDMB acts on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of THC. MDMB has several advantages for laboratory experiments, including its relatively simple synthesis method and its ability to bind to the CB1 and CB2 receptors in the brain. However, MDMB also has several limitations, including its potential for abuse and its lack of specificity for the CB1 receptor. There are several future directions for research on MDMB, including the development of more specific synthetic cannabinoids and the exploration of new therapeutic uses for synthetic cannabinoids.
合成法
MDMB can be synthesized by reacting 4-methyl-2-nitroaniline with 4,5-dicyano-2-morpholinyl-1,3-diimine in the presence of a catalyst. The resulting product is then reduced to MDMB using hydrogen gas and a palladium on carbon catalyst. The synthesis of MDMB is relatively simple and can be accomplished using standard laboratory equipment.
科学的研究の応用
MDMB has been used in scientific research to study the effects of synthetic cannabinoids on the human body. Studies have shown that MDMB binds to the cannabinoid receptors in the brain, which are responsible for the psychoactive effects of THC. MDMB has been used to study the effects of synthetic cannabinoids on the cardiovascular system, respiratory system, and nervous system.
特性
IUPAC Name |
4-[4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-13-14(12-19-17(20-13)23-6-10-25-11-7-23)15-2-3-18-16(21-15)22-4-8-24-9-5-22/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMQCDMLVIYHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NC=C2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)


![2-(4-methylphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5158897.png)

![17-(2-ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5158902.png)
![N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B5158915.png)
![3,5-bis[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5158919.png)
![1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5158944.png)
![methyl {4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5158963.png)